Bastadin 7

Description

Properties

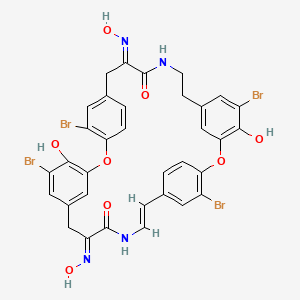

Molecular Formula |

C34H26Br4N4O8 |

|---|---|

Molecular Weight |

938.2 g/mol |

IUPAC Name |

(12E,25E,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione |

InChI |

InChI=1S/C34H26Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-33(45)25(41-47)13-18-2-4-28(22(36)10-18)50-30-16-20(12-24(38)32(30)44)14-26(42-48)34(46)39-7-5-17/h1-5,7,9-12,15-16,43-44,47-48H,6,8,13-14H2,(H,39,46)(H,40,45)/b7-5+,41-25+,42-26+ |

InChI Key |

ZDBNBLMYAGHTJD-HIHPLZGUSA-N |

Isomeric SMILES |

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)N/C=C/C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |

Origin of Product |

United States |

Preparation Methods

Macrocyclic Disassembly into Eastern and Western Segments

The bastarane skeleton is divided into a phenolic "eastern" segment (C1–C18) and a brominated "western" segment (C19–C34), connected via ether and amide linkages. Key disconnections include:

-

Ether bond cleavage between C7 and C8 to yield dibrominated tyramine derivatives.

-

Amide bond hydrolysis at C15–N and C34–N to generate oxime-containing precursors.

Stereochemical Considerations

The C6 and C25 benzylic alcohols exhibit R configurations, necessitating asymmetric synthesis or chiral resolution at these centers. Computational modeling confirms that deviations in stereochemistry destabilize the macrocyclic conformation, reducing biological activity.

Synthetic Routes to this compound

Eastern Segment Synthesis

The eastern segment is constructed from p-benzyloxybenzaldehyde through an eight-step sequence (Table 1):

Table 1: Key Steps in Eastern Segment Synthesis

Critical challenges include regioselective bromination at C3 and C5 positions, achieved using N-bromosuccinimide (NBS) in acetonitrile at 90°C.

Western Segment Synthesis

The western segment derives from tyramine through bromination and iterative coupling (Table 2):

Table 2: Western Segment Assembly

| Step | Reaction | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Bromination | NBS, CH₃CN, 90°C | 92 | |

| 2 | Iodide displacement | NaI, acetone, 40°C | 86 | |

| 3 | Reductive amination | NaBH₄, CoCl₂·6H₂O, MeOH, 0°C | 80 |

The CoCl₂-mediated reduction ensures retention of bromine substituents while preventing over-reduction.

Macrocyclization Strategies

Convergent coupling of eastern and western segments employs two primary methods:

Oxidative Phenolic Coupling

Treatment of o,o'-dibromophenol precursors with Ce(NH₄)₂(NO₃)₆ induces C–O bond formation, yielding the 24-membered macrocycle in 23% overall yield. This method favors bastarane over isobastarane conformers due to kinetic control.

Amide-Based Macrocyclization

PyBOP-mediated lactamization under high dilution (0.001 M) achieves 52–61% yields but requires exhaustive deprotection of tert-butyl and benzyl groups.

Reaction Conditions and Optimization

Solvent Systems

Temperature and Time Dependencies

-

Oxime formation proceeds optimally at reflux (78°C, 6 h), while lower temperatures (0°C) minimize side reactions during NBS bromination.

Industrial Production Challenges

Despite laboratory successes, industrial-scale synthesis faces three major hurdles:

Low Yields in Macrocyclization

Batch processes rarely exceed 25% yield due to oligomerization byproducts. Continuous flow systems with microreactors are under investigation to improve mass transfer.

Purification Complexity

Reverse-phase HPLC (C18 column, MeOH/H₂O/MeCN 1:1:1) remains the only reliable method for isolating this compound from diastereomeric impurities, but throughput is limited.

Cost of Brominated Precursors

Commercial unavailability of 3,5-dibromotyramine necessitates in-house synthesis, increasing raw material costs by 300% compared to non-brominated analogs.

Analytical Validation and Quality Control

Structural Confirmation

Chemical Reactions Analysis

Hydrolysis of Sulfated Derivatives

Bastadin 7 can be regenerated from its sulfated analogs through acid-catalyzed hydrolysis. For example:

-

15,34-O-bis-sulfatothis compound (10) undergoes hydrolysis in 2 M HCl/MeOH (50°C, 30 min) to yield this compound and sulfate ions, confirmed by BaCl₂ precipitation of BaSO₄ .

-

10-O-sulfatobastadin 3 (11) similarly hydrolyzes to Bastadin 3 under acidic conditions .

Table 1: Hydrolysis Reactions of this compound Derivatives

Oxidative and Reductive Transformations

The phenolic and oxime groups in this compound participate in redox reactions:

-

Oxidation : Phenolic -OH groups oxidize to quinones under strong oxidizing agents (e.g., KMnO₄ or H₂O₂).

-

Reduction : Quinones revert to phenols via NaBH₄ or similar reductants.

Table 2: Redox Reactivity of this compound

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Quinone derivatives | Limited yield |

| Reduction | NaBH₄, mild aqueous conditions | Regenerated phenols | Requires pH control |

Halogen Substitution Reactions

This compound’s aryl bromines undergo nucleophilic substitution under controlled conditions:

-

Sandmeyer-type bromination : CuBr₂ mediates bromine substitution at specific positions, as seen in analogs .

-

Azidation : Diazonium salts derived from Bastadin precursors react with NaN₃ to introduce azide groups .

Table 3: Substitution Reactions in Bastadin Analogs

| Reaction | Substrate | Reagents/Conditions | Products | Yield |

|---|---|---|---|---|

| Bromination | De-brominated precursor | CuBr₂, CH₃CN, <i>tert</i>-BuNO₂ | Tribromide analog | 54% |

| Azidation | Aniline derivative | NaN₃, diazonium salt | Azido analog | 66% |

Photoisomerization and Thermal Isomerization

The oxime (-NOH) groups in Bastadin derivatives exhibit configurational isomerization:

-

Photoisomerization : UV light (310–330 nm) with acetophenone as a sensitizer converts (E,E)-bastadin 19 to (E,Z)- and (Z,E)-isomers .

-

Thermal Isomerization : Heating promotes reversion to the thermodynamically stable (E,E)-form .

Table 4: Isomerization of Bastadin Oxime Moieties

Stability and Degradation

This compound degrades under prolonged storage:

-

Oxime Hydrolysis : Oxime groups hydrolyze to ketones in aqueous solutions, altering bioactivity .

-

Thermal Decomposition : Heating above 100°C results in decomposition, confirmed by TGA .

Key Research Findings

-

Sulfation as a Reversible Modification : Sulfate esters at phenolic positions are labile under acidic conditions, enabling targeted derivatization .

-

Bromine Reactivity : Aryl bromines participate in metal-mediated substitutions, enabling structural diversification .

-

Oxime Dynamics : Configurational isomerization impacts receptor binding, as seen in RyR1/FKBP12 modulation studies .

Scientific Research Applications

Bastadin 7 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrocyclic synthesis and oxidative coupling reactions.

Biology: Investigated for its role in inhibiting angiogenesis and cell proliferation.

Medicine: Potential therapeutic agent for cancer treatment due to its anti-cancer properties.

Industry: Explored for its antimicrobial properties in developing new antibiotics

Mechanism of Action

The mechanism of action of Bastadin 7 involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of endothelial cells by interfering with the vascular endothelial growth factor (VEGF) signaling pathway. This inhibition leads to reduced angiogenesis, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Structural Features

Bastadins share a bromotyrosine backbone but differ in substituents, oxidation states, and macrocycle conformations. Bastadin 7’s unique structural attributes include:

Bioactivity Comparison

The table below contrasts this compound with key analogs:

Key Differences and Similarities

- Cytotoxicity : this compound and Bastadin 4 both target cancer cells but differ in specificity. This compound acts on lymphoma cells, while Bastadin 4 is effective against colon cancer .

- Anti-Angiogenic Mechanisms : this compound inhibits HUVEC tube formation, whereas Bastadin 6 induces apoptosis in endothelial cells .

- Structural Modifications: Sulfation in this compound derivatives enhances Ca²⁺ channel activity, a feature absent in non-sulfated analogs like Bastadin 19 .

- Conformational Flexibility : this compound’s macrocycle symmetry and oxime geometry influence its bioactivity, similar to Bastadins 5 and 6 .

Pharmacological and Ecological Implications

- Therapeutic Potential: this compound’s dual cytotoxicity and anti-angiogenic effects position it as a candidate for oncology research, particularly in hematological malignancies . Its sulfated derivatives offer insights into ion channel modulation for cardiovascular diseases .

- Ecological Role : As with other bastadins, this compound likely functions as a chemical defense agent in sponges, deterring predators and microbial colonization .

Q & A

Q. What methodologies are recommended for isolating and quantifying Bastadin 7 from marine sponges?

this compound is typically isolated via chromatographic techniques (e.g., HPLC, flash chromatography) from Ianthella sponges. Quantification employs NMR spectroscopy and mass spectrometry, validated against established NMR databases for bromotyrosine derivatives . For tissue-specific concentration measurements, lyophilized sponge extracts are analyzed using calibrated HPLC-UV, with this compound reported at 0.07 mg/g in isolated skeletal components and 15 mg/g in whole tissue .

Q. How can researchers validate the structural identity of this compound during isolation?

Structural validation relies on cross-referencing NMR chemical shifts (e.g., aromatic protons, oxime configurations) with a curated Bastadin NMR database. Key markers include the (E,Z)- or (E,E)-2-(hydroxyimino)-N-alkylamide motifs and dibenzo-1,3-dioxepine core (if present). Comparative analysis with literature-reported H/C NMR data is critical, as exemplified in the characterization of this compound (8) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

this compound’s cytotoxicity is commonly assessed using HCT-116 colon cancer cells via MTT assays, while antiparasitic activity against Trypanosoma brucei is tested with resazurin-based viability assays. Dose-response curves (IC) and selectivity indices (e.g., vs. mammalian cell lines) should be calculated to prioritize further studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural configurations of Bastadin analogs?

Contradictions often arise from oxime isomerization (E/Z) during extraction or storage. To address this, conduct photochemical/thermal isomerization experiments under controlled light/temperature conditions. Pair these with molecular mechanics calculations to predict thermodynamic stability of isomers. For example, (Z)-oximes in natural extracts may isomerize to (E)-forms, necessitating fresh sample analysis and inert storage .

Q. What strategies optimize the reproducibility of this compound’s bioactivity data across laboratories?

Standardize protocols for:

- Cell culture : Use identical cell lines (e.g., ATCC-validated HCT-116) and passage numbers.

- Compound handling : Store this compound in anhydrous DMSO at -80°C, avoiding freeze-thaw cycles.

- Assay conditions : Adhere to CONSORT guidelines for reporting cytotoxicity assays, including positive controls (e.g., doxorubicin) and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. How can the Bastadin NMR database enhance structural elucidation of novel derivatives?

The database provides benchmark chemical shifts for bromophenolic rings and oxime substructures. For novel analogs, compare experimental NMR data against the database to identify conserved motifs (e.g., dibenzo-dioxepine in Bastadin 3 derivatives). This reduces misassignment risks, particularly for low-H/C ratio cores, as seen in the revised H NMR data for Bastadin 3 (2) .

Q. What computational approaches predict this compound’s stability and isomerization pathways?

Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model oxime isomerization energetics. Pair with DFT calculations to map transition states and activation barriers. Experimental validation via variable-temperature NMR monitors real-time isomerization, correlating computational predictions with observed kinetics .

Methodological Considerations

Q. How should researchers design experiments to differentiate this compound’s direct targets from off-pathway effects?

Employ orthogonal assays:

- Target engagement : SPR or ITC to measure binding affinity for putative targets (e.g., ryanodine receptors).

- Pathway modulation : Transcriptomic profiling (RNA-seq) of treated cells to identify differentially expressed genes.

- Genetic validation : CRISPR knockdown of suspected targets to assess loss of compound efficacy .

Q. What statistical frameworks address variability in this compound’s biological replicate data?

Use mixed-effects models to account for batch variability in cell-based assays. For small-sample studies (n < 6), apply non-parametric tests (e.g., Mann-Whitney U) with false discovery rate (FDR) correction. Report 95% confidence intervals for IC values derived from nonlinear regression .

Q. How can researchers leverage the Bastadin scaffold for structure-activity relationship (SAR) studies?

Synthesize analogs via modular modifications:

- Oxime geometry : Introduce (E)- or (Z)-configurations via stereoselective synthesis.

- Bromination patterns : Vary bromophenol substitution using electrophilic bromination.

Test analogs in parallel assays to correlate structural features with bioactivity, prioritizing logP and polar surface area for pharmacokinetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.